molecular formula C27H44O2 B1684505 Alfacalcidol CAS No. 41294-56-8

Alfacalcidol

Cat. No. B1684505
CAS RN: 41294-56-8
M. Wt: 400.6 g/mol
InChI Key: OFHCOWSQAMBJIW-DWKIUPLPSA-N
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Description

Alfacalcidol (or 1-hydroxycholecalciferol) is an analogue of vitamin D used for supplementation in humans and as a poultry feed additive . It has a weaker impact on calcium metabolism and parathyroid hormone levels than calcitriol, but significant effects on the immune system, including regulatory T cells . It helps absorb more calcium and phosphorus, which are minerals needed by the body to build strong bones and teeth .


Synthesis Analysis

Alfacalcidol can be synthesized using engineered enzymes for the synthesis of pharmaceuticals . A modified synthesis of Alfacalcidol via a key photochemical transformation of 1a-56-trans-Vitamin D3 has been reported . Also, Peroxygenase from Agrocybe aegerita was used as a catalyst to hydroxylate the C-H bond at the C-25 position of alfacalcidol and yielded the calcitriol in a single step .


Molecular Structure Analysis

The molecular formula of Alfacalcidol is C27H44O2 . The molecular weight is 400.6 g/mol . The IUPAC name is (1 R ,3 S ,5 Z )-5- [ (2 E )-2- [ (1 R ,3 aS ,7 aR )-7 a -methyl-1- [ (2 R )-6-methylheptan-2-yl]-2,3,3 a ,5,6,7-hexahydro-1 H -inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol .


Chemical Reactions Analysis

The cardiovascular effect of alfacalcidol could be modulated by bone turnover status . The effect of alfacalcidol on time-series changes in calcium, phosphate, and intact PTH were similar across ALP subgroups .


Physical And Chemical Properties Analysis

Alfacalcidol is a member of the class of D3 vitamins that is calciol in which the hydrogen at the 1alpha position is replaced by a hydroxy group . It is an active metabolite of cholecalciferol, which performs important functions in regulation of the calcium balance and the bone metabolism .

Scientific Research Applications

Bone Health and Osteoporosis Management
Alfacalcidol, a vitamin D analog, has been extensively studied for its applications in bone health and the management of osteoporosis. Research has shown that alfacalcidol can inhibit bone resorption and stimulate bone formation, making it effective in treating osteoporosis. Unlike estrogen, which depresses bone turnover, alfacalcidol maintains or even stimulates bone formation while suppressing bone resorption. This dual action contributes to an increase in bone mineral density and improves mechanical strength, particularly in cortical bone, which is crucial for reducing the risk of fractures in osteoporotic patients (Shiraishi et al., 2000).

Chronic Kidney Disease and Secondary Hyperparathyroidism
In patients with chronic kidney disease (CKD), alfacalcidol has shown to be beneficial in managing secondary hyperparathyroidism, a common complication. Alfacalcidol, due to its ability to bypass the need for renal activation, is particularly useful in this context. It has been found to effectively suppress parathyroid hormone levels, aiding in the control of CKD-related bone disease and hyperparathyroidism, without significant effects on muscle function, cardiovascular disease indicators, or hypertension (Vervloet, 2014).

Type 1 Diabetes and Beta Cell Function
Alfacalcidol has also been investigated for its potential in preserving beta cell function in children with newly diagnosed type 1 diabetes. A study demonstrated that alfacalcidol supplementation could safely maintain beta cell function, indicating its potential role beyond bone and mineral metabolism and into the modulation of autoimmune conditions (Ataie-Jafari et al., 2013).

Inflammatory and Autoimmune Diseases
Emerging research suggests that alfacalcidol could have therapeutic applicability in inflammatory and autoimmune diseases, such as rheumatoid arthritis. Its immunomodulatory effects, combined with its influence on bone metabolism, make it a candidate for managing conditions that involve inflammation and bone loss (Richy et al., 2005).

Asthma Management
Alfacalcidol's potential extends to respiratory conditions like asthma, where it might play a role in improving pulmonary function. A study evaluating alfacalcidol's effect on adult asthmatic patients found that it could enhance pulmonary function, providing a novel approach to asthma management (Ali et al., 2017).

Muscle Mass and Sarcopenia
There is an increasing interest in the role of alfacalcidol in improving muscle mass, especially in the context of sarcopenia, an age-related loss of muscle mass and function. Alfacalcidol might offer benefits in increasing muscle mass in osteoporotic patients with low muscle mass, suggesting a broader application in age-related musculoskeletal degeneration (Ito et al., 2014).

Safety And Hazards

Alfacalcidol is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Moderate to severe irritant to the skin and eyes . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

CKD represents the nephrologist’s “endocrinopathy,” centered on the calcitriol deficiency that develops as the renal function declines, and its difficult treatment due to the complexity of the associated abnormalities and regulators .

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHCOWSQAMBJIW-AVJTYSNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022569
Record name Alfacalcidol
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Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alfacalcidol
Source Human Metabolome Database (HMDB)
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Solubility

<1 mg/mL, 1.63e-03 g/L
Record name Alfacalcidol
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Mechanism of Action

In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys' capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism. As an active and potent analog of vitamin D, alfacalcidol works to restore the functions and activities of endogenous 1,25-dihydroxyvitamin D.
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Product Name

Alfacalcidol

CAS RN

41294-56-8, 65445-14-9
Record name Alfacalcidol
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Record name 9,10-Secocholesta-5,7,10(19)-triene-1,3-diol, (1α,3β,5E,7E)- (9CI)
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Record name Alfacalcidol
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Melting Point

136 °C
Record name Alfacalcidol
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Record name Alfacalcidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015504
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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